SSM 3 trifluoroacetate

Description

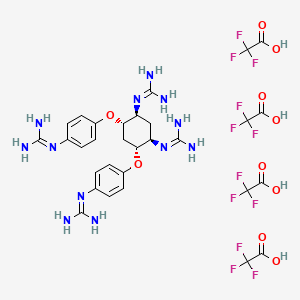

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRXGHBFAELIV-YAOLEPIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36F12N12O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: SSM 3 Trifluoroacetate – Mechanism & Application in Furin Inhibition

Executive Summary

SSM 3 trifluoroacetate is a potent, cell-permeable, small-molecule inhibitor of Furin , a proprotein convertase (PC) critical for the maturation of numerous physiological substrates (e.g., growth factors, receptors) and pathogen virulence factors (e.g., Anthrax Protective Antigen, SARS-CoV-2 Spike protein). Unlike peptide-based chloromethyl ketones (e.g., dec-RVKR-cmk) which act as irreversible suicide inhibitors, SSM 3 functions through a distinct competitive mechanism driven by its bis-guanidine structure.

This guide details the physicochemical basis of SSM 3 activity, provides a validated experimental workflow for assessing furin inhibition, and offers critical analysis for researchers distinguishing between enzymatic inhibition and cellular efficacy.

Chemical Architecture & Mechanistic Basis

The Molecule

SSM 3 is a non-peptidic mimetic. Its structure is engineered to exploit the specific electrostatic environment of the Furin active site.

-

Chemical Name: rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt.

-

Core Structure: A cyclohexane scaffold supporting two phenyl-guanidine moieties.[1]

-

Key Feature: The guanidine groups are critical. They mimic the Arginine (Arg) side chains found in the consensus cleavage motif of Furin substrates (

).[2]

Mechanism of Action: Competitive Electrostatic Occlusion

Furin is a serine protease (subtilisin-like) with a highly negatively charged active site cleft, specifically designed to dock positively charged polybasic sequences.

-

Substrate Recognition: The Furin catalytic domain contains subsites S1, S2, and S4, which are rich in acidic residues (Asp, Glu). These pockets normally stabilize the P1, P2, and P4 Arginine residues of the substrate.

-

Inhibitor Binding: SSM 3 acts as a competitive inhibitor . Its positively charged guanidine moieties form strong electrostatic interactions with the acidic residues in the S1 and S4 pockets of Furin.

-

Steric Occlusion: The rigid cyclohexane/phenyl scaffold of SSM 3 bridges these pockets, physically blocking the catalytic triad (Asp153, His194, Ser368) and preventing the access of natural protein substrates.

Key Metric:

-

EC50: ~54 nM (in vitro enzymatic assay).

Visualization: The Inhibition Pathway[4]

Figure 1: Competitive inhibition mechanism of SSM 3. The inhibitor exploits guanidine-mediated electrostatic docking to occlude the active site, preventing substrate hydrolysis.

Validated Experimental Protocols

This section outlines a self-validating workflow for using SSM 3 to test Furin dependence in a biological system.

Reconstitution & Storage

SSM 3 is supplied as a trifluoroacetate salt.[3][4] Proper handling is essential to maintain potency.

| Parameter | Specification | Notes |

| Solubility | Water (100 mM), DMSO (100 mM) | Highly soluble due to salt form. |

| Stock Conc. | 10 mM recommended | Minimizes DMSO volume in final assay. |

| Storage | -20°C (Solid), -80°C (Solution) | Avoid freeze-thaw cycles. Aliquot immediately. |

| Stability | >6 months at -80°C | Hygroscopic; equilibrate to RT before opening. |

Protocol A: Cell-Based Inhibition Assay (Western Blot Readout)

Objective: Determine if the processing of a target protein (e.g., Anthrax Protective Antigen - PA83) is Furin-dependent.

Materials:

-

Target Cells (e.g., CHO-K1 or Vero E6).

-

SSM 3 Stock (10 mM in DMSO).

-

Lysis Buffer (RIPA + Protease Inhibitors excluding furin inhibitors).

-

Antibodies specific to the N-term and C-term of the substrate.

Step-by-Step Methodology:

-

Seeding: Plate cells to reach 70-80% confluency.

-

Pre-incubation (Critical):

-

Replace media with serum-free media (or low serum) containing SSM 3.

-

Dose Range: 1 µM – 50 µM. (Start with 25 µM as a standard effective dose).

-

Control: Vehicle (DMSO) equivalent to the highest inhibitor concentration.

-

Time: Incubate for 1-2 hours prior to introducing the substrate or transfection. This ensures the inhibitor occupies cellular Furin (Golgi/Cell Surface) before the substrate arrives.

-

-

Substrate Introduction:

-

Exogenous: Add Anthrax PA83 protein to the media.

-

Endogenous/Transfected: Allow expression for 12–24 hours in the presence of the inhibitor.

-

-

Harvest & Lysis:

-

Wash cells 2x with ice-cold PBS.

-

Lyse on ice. Centrifuge to clear debris.

-

-

Immunoblotting:

-

Run SDS-PAGE.

-

Blot for the Uncleaved Precursor vs. Cleaved Product .

-

Data Interpretation:

-

Vehicle Control: Dominant band = Cleaved Product (lower MW).

-

SSM 3 Treated: Shift to Dominant band = Uncleaved Precursor (higher MW).

-

Note: If cleavage is only partially inhibited, it suggests redundancy with other Proprotein Convertases (e.g., PC5/6, PC7) that SSM 3 may inhibit with lower affinity.

Protocol B: In Vitro Fluorogenic Enzyme Assay

Objective: Quantify IC50 values for precise potency measurements.

-

Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂ (Calcium is essential for Furin structure), 0.5% Triton X-100.

-

Substrate: Fluorogenic peptide, e.g., Boc-R-V-R-R-AMC (100 µM final).

-

Enzyme: Recombinant Human Furin (1-2 units/well).

-

Reaction:

-

Mix Buffer + Furin + SSM 3 (serial dilution). Incubate 15 min at RT.

-

Add Substrate to initiate.

-

Read Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.

-

-

Calculation: Plot Vmax vs. [Inhibitor] to determine IC50.

Critical Analysis & Troubleshooting

SSM 3 vs. Dec-RVKR-CMK

Researchers often choose between SSM 3 and the classic chloromethyl ketone (CMK) inhibitor.

| Feature | SSM 3 Trifluoroacetate | Dec-RVKR-CMK |

| Type | Competitive (Reversible) | Irreversible (Covalent) |

| Specificity | High for Furin; moderate for other PCs. | Broad spectrum (Furin, PC1, PC2, PC5, PC7). |

| Toxicity | Generally lower cytotoxicity. | Higher cytotoxicity (alkylating agent). |

| Stability | Stable in media. | Unstable (half-life ~30 mins in media). |

| Use Case | Mechanistic studies; verifying reversible binding. | "Sledgehammer" approach to block all processing. |

Discrepancies in Viral Assays (SARS-CoV-2)

While SSM 3 is a potent enzymatic inhibitor (EC50 = 54 nM), its efficacy in preventing viral cytopathic effects (CPE) can vary compared to CMK.

-

Observation: In some SARS-CoV-2 models, SSM 3 inhibited S-protein cleavage (biochemical event) but failed to fully suppress syncytium formation or CPE, whereas CMK succeeded [1, 2].

-

Reasoning: This may be due to intracellular concentrations. CMK is lipidated (decanoyl tail) and irreversibly modifies the enzyme, accumulating inhibition over time. SSM 3 is a reversible equilibrium inhibitor; if the local concentration of viral substrate is extremely high, it may outcompete the inhibitor.

-

Recommendation: For viral assays, use SSM 3 to prove mechanism (cleavage inhibition) but be cautious using it as a sole agent for phenotypic efficacy (CPE prevention).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating Furin inhibition in a cell-based model.

References

-

Cheng, Y. W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects.[5] Cell Reports, 33(2), 108254.

-

Remacle, A. G., et al. (2010). Selective and potent furin inhibitors protect cells from anthrax without significant toxicity. International Journal of Biochemistry & Cell Biology, 42(6), 987-995.

-

Tocris Bioscience. SSM 3 trifluoroacetate: Product Information and Biological Activity.[3]

-

Dicenta, V., et al. (2024). The subtilisin-like protease furin regulates hemin-induced CD63 surface expression on platelets. Biochemical and Biophysical Research Communications, 701, 149629.

Sources

- 1. medkoo.com [medkoo.com]

- 2. mdpi.com [mdpi.com]

- 3. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling SSM 3: A Novel Small Molecule Inhibitor Targeting Proprotein Convertases for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertases (PCs) represent a family of serine proteases that play a pivotal role in the post-translational modification and activation of a plethora of precursor proteins. Their substrates are implicated in a wide array of physiological and pathological processes, including cholesterol homeostasis, tumor progression, and infectious diseases. The dysregulation of PC activity is a hallmark of various human pathologies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of a novel, hypothetical small molecule inhibitor, designated SSM 3, designed to target specific proprotein convertases. We will delve into the scientific rationale for PC inhibition, the mechanism of action of SSM 3, and a detailed exposition of the experimental methodologies required for its characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of PC inhibitors as a new class of therapeutics.

The Rationale for Targeting Proprotein Convertases

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave and activate a wide variety of precursor proteins, which are initially synthesized as inactive pro-proteins.[1] The PC family in mammals includes nine members: PC1/3, PC2, Furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9.[1] Seven of these (PC1/3, PC2, Furin, PC4, PC5/6, PACE4, and PC7) recognize and cleave substrates at single or paired basic amino acid residues, following the general motif R/K-(X)n-R/K↓, where X can be any amino acid and n is 0, 2, 4, or 6.[1] In contrast, PCSK9 has a non-basic amino acid recognition sequence.[1]

The substrates of PCs are diverse and include hormones, growth factors, receptors, enzymes, and viral envelope proteins. Consequently, PCs are implicated in a multitude of physiological processes. However, their aberrant activity is a critical driver in several diseases. For instance, the overexpression of certain PCs, such as Furin and PACE4, has been linked to cancer progression by promoting tumor growth, angiogenesis, and metastasis.[1] In the realm of cardiovascular disease, PCSK9 has emerged as a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This action prevents the recycling of the LDLR back to the cell surface, leading to a reduced clearance of LDL-cholesterol (LDL-C) from the circulation and consequently, elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][3] The inhibition of PCSK9 has been shown to increase the number of LDLRs on hepatocytes, leading to a significant reduction in serum LDL levels.[4]

This profound involvement in a range of pathologies underscores the therapeutic potential of inhibiting proprotein convertases. The development of specific inhibitors, such as the hypothetical SSM 3, offers a promising strategy to modulate the activity of these "master switches" and thereby intervene in disease progression.[1]

SSM 3: A Hypothetical Small Molecule Inhibitor of Proprotein Convertases

For the purposes of this guide, we introduce SSM 3, a hypothetical, orally bioavailable small molecule designed as a competitive inhibitor of a specific proprotein convertase (e.g., Furin or PCSK9). Small molecule inhibitors offer several advantages in drug development, including the potential for oral administration and the ability to penetrate cells to reach intracellular targets.[5][6] The development of such an inhibitor would typically begin with high-throughput screening of chemical libraries to identify initial "hits" that demonstrate inhibitory activity against the target PC.[5] These hits would then undergo medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a lead candidate like SSM 3.[5]

Proposed Mechanism of Action

SSM 3 is conceptualized as a competitive inhibitor that binds to the active site of its target proprotein convertase, thereby preventing the binding and processing of its natural substrates. This mode of action is common for many enzyme inhibitors. The specificity of SSM 3 for a particular PC would be a critical determinant of its therapeutic utility and safety profile, as off-target inhibition of other PCs could lead to undesirable side effects.[1]

Preclinical Characterization of SSM 3: A Methodological Guide

The preclinical development of a novel inhibitor like SSM 3 necessitates a rigorous and systematic evaluation of its biochemical activity, cellular effects, and in vivo efficacy and safety. This section outlines the key experimental protocols and assays that form the foundation of this characterization process.

Biochemical Assays: Quantifying Inhibitory Potency and Selectivity

The initial characterization of SSM 3 involves determining its inhibitory activity against the target proprotein convertase in a purified, cell-free system.

3.1.1. In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of SSM 3 to inhibit the enzymatic activity of the target PC.

-

Principle: A fluorogenic peptide substrate containing the recognition sequence for the target PC is incubated with the purified enzyme in the presence and absence of SSM 3. Cleavage of the substrate by the enzyme releases a fluorescent reporter, and the rate of fluorescence increase is proportional to the enzyme's activity.

-

Protocol:

-

Purify the recombinant catalytic domain of the target proprotein convertase.

-

Prepare a series of dilutions of SSM 3 in a suitable buffer.

-

In a 96-well or 384-well plate, add the purified enzyme, the fluorogenic substrate, and the different concentrations of SSM 3.

-

Include appropriate controls: enzyme and substrate without inhibitor (100% activity) and substrate alone (background).

-

Incubate the plate at the optimal temperature for the enzyme (typically 37°C).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities for each concentration of SSM 3.

-

Plot the percentage of enzyme inhibition against the logarithm of the SSM 3 concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 1: Representative Data from an In Vitro Enzyme Inhibition Assay for SSM 3

| SSM 3 Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 95 |

| 1000 | 99 |

3.1.2. Selectivity Profiling

To assess the specificity of SSM 3, its inhibitory activity should be tested against a panel of other proprotein convertases and related serine proteases. A highly selective inhibitor will exhibit a significantly lower IC50 value for its intended target compared to other enzymes.

Cell-Based Assays: Evaluating Cellular Potency and Mechanism

Cell-based assays are crucial for confirming that the biochemical activity of SSM 3 translates into a functional effect in a more physiologically relevant context.[7] These assays allow for the assessment of compound activity in an environment where factors such as cell permeability, target engagement, and interactions with cellular machinery come into play.[7]

3.2.1. Cellular Target Engagement Assay

This type of assay confirms that SSM 3 can enter the cell and bind to its intended target.

-

Principle: A variety of techniques can be employed, including cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation, or bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET) assays, which can be engineered to detect the interaction between the inhibitor and the target protein in living cells.[8]

3.2.2. Functional Cellular Assays

These assays measure the downstream consequences of target inhibition. For an inhibitor of a PC like PCSK9, a key functional outcome is the regulation of its substrate, the LDLR.

-

PCSK9-LDLR Interaction Assay: This assay can be used to screen for inhibitors that block the interaction between PCSK9 and the LDLR.[9] A cell-based bioluminescent protein complementation assay can be utilized, where cells stably express LDLR with an extracellular tag, and purified, tagged PCSK9 is added.[9] Binding of PCSK9 to the LDLR brings the tags into proximity, generating a luminescent signal.[9]

-

LDLR Protein Expression Assay (Western Blot):

-

Treat a suitable cell line (e.g., HepG2 human hepatoma cells) with varying concentrations of SSM 3.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for the LDLR.

-

Use a loading control (e.g., β-actin) to normalize the results.

-

An effective PCSK9 inhibitor should lead to an increase in LDLR protein levels.

-

-

LDL-C Uptake Assay:

-

Treat HepG2 cells with SSM 3.

-

Incubate the cells with fluorescently labeled LDL-C.

-

Measure the cellular uptake of the fluorescent LDL-C using flow cytometry or fluorescence microscopy.

-

An increase in LDL-C uptake would indicate that SSM 3 is effectively increasing the number of functional LDLRs on the cell surface.[3]

-

Workflow for Cellular Characterization of SSM 3

Caption: Workflow for the cellular characterization of SSM 3.

In Vivo Models: Assessing Efficacy and Safety in a Living System

In vivo studies are essential to evaluate the therapeutic potential and safety profile of SSM 3 in a whole-organism context.[10]

3.3.1. Pharmacokinetic (PK) Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of SSM 3. This information is critical for establishing an appropriate dosing regimen.

3.3.2. Efficacy Studies in Animal Models

The choice of animal model depends on the specific proprotein convertase being targeted.

-

For a PCSK9 inhibitor:

-

Model: Wild-type mice or hamsters, which are commonly used for lipid studies. Transgenic mice expressing human PCSK9 can also be valuable.

-

Procedure:

-

Administer SSM 3 to the animals (e.g., orally or via injection).

-

Collect blood samples at various time points.

-

Measure plasma levels of total cholesterol, LDL-C, and HDL-C.[3]

-

At the end of the study, harvest liver tissue to assess LDLR protein levels.

-

-

Expected Outcome: A significant reduction in plasma LDL-C levels and an increase in hepatic LDLR expression.[3]

-

Table 2: Representative Data from an In Vivo Efficacy Study of a PCSK9 Inhibitor

| Treatment Group | Plasma LDL-C Reduction (%) | Hepatic LDLR Expression (fold change) |

| Vehicle Control | 0 | 1.0 |

| SSM 3 (10 mg/kg) | 35 | 2.5 |

| SSM 3 (30 mg/kg) | 60 | 4.2 |

3.3.3. Toxicology Studies

Comprehensive toxicology studies are required to identify any potential adverse effects of SSM 3. These studies are conducted in at least two animal species (one rodent and one non-rodent) and involve administering a range of doses, including doses much higher than the anticipated therapeutic dose.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of SSM 3 in the context of PCSK9 inhibition.

Sources

- 1. Proprotein convertase inhibition: Paralyzing the cell’s master switches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Update on the Development of PCSK9 Inhibitors for Hypercholesterolemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proprotein convertase subtilisin/kexin type 9 enzyme inhibitors: An emerging new therapeutic option for the treatment of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 8. youtube.com [youtube.com]

- 9. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

biological activity of SSM 3 trifluoroacetate vs peptide inhibitors

An In-depth Technical Guide to the Biological Activity of SSM 3 Trifluoroacetate Versus Peptide Inhibitors

Foreword: Navigating the Landscape of Inhibition

In the intricate world of cellular signaling and disease pathogenesis, the ability to selectively inhibit specific molecular interactions is paramount for both fundamental research and therapeutic development. Small molecules and peptide-based inhibitors represent two powerful, yet distinct, classes of tools available to the modern scientist. This guide provides a detailed comparative analysis of SSM 3 trifluoroacetate, a potent small molecule inhibitor, and the broader class of peptide inhibitors. Our objective is to move beyond a simple cataloging of properties and delve into the causality behind experimental choices, the inherent strengths and weaknesses of each modality, and the practical workflows required to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about inhibitor selection and application.

Section 1: Profile of a Potent Small Molecule: SSM 3 Trifluoroacetate

SSM 3 trifluoroacetate is a highly specific and potent small molecule inhibitor primarily known for its activity against furin, a member of the proprotein convertase family of proteases.

Mechanism of Action: Targeting a Master Switch

Furin and its related enzymes are critical for the maturation of a vast number of precursor proteins. They cleave these proteins at specific recognition sites, a necessary step for their activation. This process is integral to numerous physiological and pathological events, including hormone activation, growth factor signaling, and, notably, the processing of pathogen proteins.

SSM 3 exerts its biological effect by directly inhibiting the catalytic activity of furin. It is a potent inhibitor with an EC50 value of 54 nM.[1] By blocking furin, SSM 3 prevents the proteolytic cleavage of its substrates. This has been demonstrated effectively in vitro, where SSM 3 blocks the furin-dependent cell surface processing of anthrax protective antigen-83.[1] Its utility extends to virology, where it has been shown to suppress the cleavage of viral spike proteins, such as that of SARS-CoV-2, a critical step for viral entry and the formation of syncytia.[2]

Caption: Mechanism of SSM 3 trifluoroacetate as a furin inhibitor.

The Trifluoroacetate Counter-ion: A Critical Consideration

A frequently overlooked aspect of working with synthetic compounds is the nature of the counter-ion. SSM 3 is supplied as a trifluoroacetate (TFA) salt. It is crucial for researchers to recognize that TFA is not always biologically inert.[3][4] Studies have shown that TFA can exert its own biological effects, including altering lipid metabolism in animal models and causing trifluoroacetylation of proteins.[3][4] This introduces a potential confounding variable in experiments. Therefore, proper controls, such as testing the TFA salt alone, are essential for attributing the observed biological activity solely to the SSM 3 molecule.

Section 2: The Versatility of Peptide Inhibitors

Peptide inhibitors are comprised of short chains of amino acids and represent a highly versatile and designable class of therapeutics. They bridge the gap between small molecules and large biologics like antibodies.

General Characteristics and Advantages

Peptide inhibitors are particularly valued for their high target affinity and specificity.[5] Their larger surface area, compared to small molecules, allows them to effectively disrupt protein-protein interactions (PPIs), which are often characterized by large, shallow binding interfaces that are notoriously difficult to target with small molecules.[6][7]

Key Advantages:

-

High Potency and Selectivity: Peptides can be designed to bind their targets with high affinity, leading to potent inhibition.[5]

-

Targeting "Undruggable" Targets: Their ability to disrupt large PPIs opens up a vast array of previously inaccessible targets.[6][7][8]

-

Lower Immunogenicity: Compared to larger protein therapeutics, peptides tend to be less immunogenic.[6]

-

Reduced Cytotoxicity: In some applications, peptide inhibitors have been shown to have low cytotoxicity and a lower propensity for inducing drug resistance.[9]

Caption: Peptide inhibitor disrupting a protein-protein interaction.

Inherent Challenges and Modern Solutions

Despite their advantages, traditional linear peptides suffer from significant pharmacokinetic drawbacks. They are susceptible to proteolytic degradation, have short circulating half-lives, and generally exhibit poor cell membrane permeability.[5] These limitations have historically hindered their therapeutic development.

However, the field has evolved dramatically. Modern peptide chemistry employs several strategies to overcome these hurdles:

-

Cyclization: Linking the peptide's ends creates a cyclic structure, which is more resistant to proteases and can have improved binding affinity.

-

Stapled Peptides: Introducing a hydrocarbon "staple" can lock the peptide into a specific conformation (e.g., an alpha-helix), enhancing stability and cell permeability.[10]

-

Retro-Inverso Peptides: By reversing the sequence and using D-amino acids, these peptides can mimic the side-chain topology of the original L-peptide but are resistant to natural proteases.[11]

Section 3: Head-to-Head Comparative Analysis

The choice between a small molecule like SSM 3 and a peptide inhibitor is dictated by the specific research question and the nature of the biological target.

Quantitative and Qualitative Comparison

| Feature | SSM 3 Trifluoroacetate | Peptide Inhibitors | Causality & Experimental Insight |

| Target Class | Specific enzyme active sites (Furin) | Broad; excels at large Protein-Protein Interfaces (PPIs)[6][7] | Small molecules fit into well-defined pockets. Peptides can cover larger, flatter surfaces. |

| Specificity | High for furin and related PCs. | Can be engineered for extremely high specificity. | Rational design and library screening (e.g., phage display) allow for fine-tuning of peptide specificity.[11] |

| Potency | High (EC50 = 54 nM)[1] | Variable; can achieve nM to µM potency depending on design and target.[11] | Potency is a function of binding affinity and mechanism. Both modalities can be highly potent. |

| Mechanism | Enzymatic Inhibition | Diverse: Competitive, non-competitive, allosteric, disruption of PPIs.[8][11] | The mechanism is intrinsic to the target type. Peptides offer more diverse mechanistic possibilities. |

| Stability | Generally high (small molecule). | Low for linear peptides; high for modified peptides (cyclic, stapled).[5] | Unmodified peptides are rapidly cleared. Modifications are essential for in vivo applications. |

| Cell Permeability | Likely good (small molecule). | Generally poor; can be enhanced with modifications or cell-penetrating sequences.[7] | This is a major hurdle for peptides targeting intracellular proteins. |

| Key Consideration | Bioactivity of TFA counter-ion must be controlled for.[3][4] | Pharmacokinetic properties (stability, half-life) are a primary design challenge.[5] | The "hidden" variables: for SSM 3, it's the salt; for peptides, it's the inherent instability. |

Section 4: Validating Biological Activity: Experimental Protocols

Trustworthiness in research is built on self-validating protocols. The following workflows provide a framework for assessing the biological activity of these distinct inhibitor classes.

Protocol: In Vitro Furin Inhibition Assay

This protocol determines the direct inhibitory effect of SSM 3 on furin enzymatic activity.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)

-

SSM 3 Trifluoroacetate stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Prepare Serial Dilutions: Create a 10-point serial dilution of SSM 3 trifluoroacetate in Assay Buffer. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

-

Enzyme Addition: Add a fixed concentration of recombinant furin to all wells except the "no enzyme" control. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Plot the velocity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Viral Spike Protein Cleavage Assay

This workflow assesses the ability of an inhibitor (SSM 3 or a peptide) to block protein processing in a cellular context.[2]

Materials:

-

Host cell line (e.g., HEK293T or VeroE6)

-

Expression plasmid for a viral spike protein containing a furin cleavage site (e.g., SARS-CoV-2 Spike)

-

Transfection reagent

-

Inhibitor (SSM 3 or peptide inhibitor)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies for Western Blot (anti-Spike, anti-loading control like GAPDH)

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Transfection: Transfect cells with the spike protein expression plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 6-8 hours, replace the media with fresh media containing various concentrations of the inhibitor (SSM 3 or peptide). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using Lysis Buffer.

-

Western Blot: Quantify total protein concentration, then separate protein lysates by SDS-PAGE. Transfer to a membrane and probe with an antibody that recognizes the spike protein. This will allow visualization of both the full-length (uncleaved) and cleaved forms of the protein.

-

Analysis: Quantify the band intensities for the full-length and cleaved spike protein. A successful inhibitor will show a dose-dependent decrease in the cleaved form and a corresponding increase in the full-length form.

Caption: Logical workflow for inhibitor selection and validation.

Conclusion

SSM 3 trifluoroacetate and peptide inhibitors are formidable tools in the arsenal of chemical biology and drug discovery. SSM 3 offers a targeted, potent solution for inhibiting furin-dependent processes, making it invaluable for research in virology, bacteriology, and oncology. Its primary caveat lies in the potential bioactivity of its TFA counter-ion, demanding rigorous experimental controls.

Peptide inhibitors, conversely, offer unparalleled customizability and the ability to tackle a vast landscape of targets, most notably protein-protein interactions. While historically plagued by poor pharmacokinetics, modern chemical modifications are systematically overcoming these limitations, positioning peptides at the forefront of therapeutic innovation.

The ultimate choice is not about inherent superiority but strategic application. For a well-defined enzymatic target like furin, a validated small molecule like SSM 3 is an excellent choice. For disrupting a complex protein interaction or when seeking novel target engagement, the rational design and synthesis of a peptide inhibitor may provide a more powerful and adaptable path forward.

References

-

Recent Advances in Peptide Inhibitors Targeting Wild-Type Ras Protein Interactions in Cancer Therapy. MDPI. [Link]

-

Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. ACS Publications. [Link]

-

The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. ResearchGate. [Link]

-

Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. ResearchGate. [Link]

-

Peptide-based inhibitors hold great promise as the broad-spectrum agents against coronavirus. Frontiers. [Link]

-

Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]

-

Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. Journal of the American Chemical Society. [Link]

-

Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports. [Link]

-

Peptides: What are they, uses, and side effects. Medical News Today. [Link]

-

Targeting kinase signaling pathways with constrained peptide scaffolds. Pharmacology & Therapeutics. [Link]

-

Advantages and disadvantages of therapeutic peptides. ResearchGate. [Link]

-

Peptide inhibitors of the induced signaling protein interactions: the current state and perspectives (review). Samara Journal of Science. [Link]

-

A strategy to optimize the peptide-based inhibitors against different mutants of the spike protein of SARS-CoV-2. bioRxiv. [Link]

-

The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry. [Link]

-

Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online. [Link]

-

Evaluation of Potential Peptide-Based Inhibitors against SARS-CoV-2 and Variants of Concern. Viruses. [Link]

-

What are the advantages and disadvantages of taking peptides, and which ones are most effective for Functional Quality (FQ) of life? Dr.Oracle. [Link]

-

(PDF) Peptide and peptide-based inhibitors of SARS-CoV-2 entry. ResearchGate. [Link]

Sources

- 1. Tocris Bioscience SSM 3 trifluoroacetate 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Peptide-based inhibitors hold great promise as the broad-spectrum agents against coronavirus [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of SSM 3 in Blocking Anthrax Protective Antigen-83 Processing

Executive Summary

The activation of Bacillus anthracis toxin is strictly dependent on the host protease Furin. The Protective Antigen (PA83) component must be proteolytically processed into PA63 to form the heptameric pre-pore required for the translocation of Lethal Factor (LF) and Edema Factor (EF) into the cytosol.

SSM 3 (SSM3 trifluoroacetate) is a potent, synthetic, small-molecule inhibitor of Furin (

Molecular Mechanism of Action[3]

The Target: Anthrax Protective Antigen (PA83)

PA83 binds to cell surface receptors (TEM8 or CMG2). Upon binding, it exposes a specific cleavage site: Arg-Lys-Lys-Arg (RKKR) . This site is the canonical substrate for Furin, a proprotein convertase (PC).

The Enzyme: Furin

Furin is a calcium-dependent serine endoprotease enriched in the trans-Golgi network and cell surface.[4] It recognizes the consensus sequence RxK/RR and cleaves the peptide bond C-terminal to the arginine residue.

The Inhibitor: SSM 3

SSM 3 acts as a competitive inhibitor of Furin.[5] Structurally, it is a guanidinylated aryl-derivative (rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine).

-

Binding Mode: SSM 3 occupies the catalytic cleft of Furin, mimicking the positively charged arginine residues of the PA83 substrate (P1 and P4 positions).

-

Blockade: By sterically occluding the active site, SSM 3 prevents the hydrolytic attack on the PA83 scissile bond.

-

Outcome: PA83 remains intact (83 kDa). Without cleavage to PA63, oligomerization into the pre-pore heptamer is impossible. The toxin complex cannot assemble, and LF/EF remain outside the cell, rendering the toxin inert.

Pathway Visualization

Figure 1: Mechanism of Action. SSM 3 competitively inhibits Furin, preventing the conversion of PA83 to PA63, thereby halting the downstream assembly of the lethal toxin complex.

Experimental Validation Protocols

To rigorously validate the role of SSM 3, researchers must demonstrate inhibition in two contexts: enzymatic activity (cell-free) and biological rescue (cell-based).

Protocol A: In Vitro Furin FRET Inhibition Assay

Objective: Determine the IC50 of SSM 3 against purified Furin.

Reagents:

-

Recombinant Human Furin (1 unit/µL).

-

Fluorogenic Substrate: Pyr-RTKR-AMC (100 µM stock).

-

SSM 3 (Dissolved in water or DMSO).

-

Assay Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl₂ (Calcium is critical for Furin activity), 1 mM 2-mercaptoethanol.

Workflow:

-

Preparation: Dilute SSM 3 serially (0.1 nM to 10 µM) in Assay Buffer.

-

Incubation: Mix 25 µL of Furin solution with 25 µL of SSM 3 dilution in a black 96-well plate. Incubate for 15 min at RT to allow equilibrium binding.

-

Initiation: Add 50 µL of Pyr-RTKR-AMC substrate (Final conc: 50 µM).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate

for each concentration. Plot % Activity vs. Log[SSM 3] to derive IC50.

Protocol B: Cell-Based PA83 Processing Blockade (Western Blot)

Objective: Visualize the physical blockade of PA83 cleavage in a cellular environment.

Reagents:

-

CHO-K1 or RAW264.7 cells.

-

Recombinant PA83 protein.[4]

-

Anti-PA antibody (Polyclonal).

Workflow:

-

Seeding: Plate cells in 6-well plates (

cells/well) and grow to 90% confluency. -

Pre-treatment: Wash cells with serum-free medium. Add SSM 3 (0, 10, 50, 100 µM) and incubate for 30 min.

-

Toxin Pulse: Add PA83 (1 µg/mL) to the media containing SSM 3. Incubate for 1–4 hours at 37°C.

-

Lysis: Wash cells 3x with ice-cold PBS to remove unbound PA. Lyse cells in RIPA buffer + Protease Inhibitor Cocktail (ensure cocktail does not contain Furin inhibitors if analyzing post-lysis activity, but here we stop everything).

-

Immunoblot: Run SDS-PAGE.[5] Transfer to nitrocellulose. Probe with Anti-PA.

-

Result Validation:

-

Control (No SSM 3): Distinct bands at 83 kDa (unprocessed) and 63 kDa (processed).

-

Treated (SSM 3): Disappearance of the 63 kDa band; accumulation of the 83 kDa band.

-

Protocol C: Cytotoxicity Rescue Assay

Objective: Confirm that blocking processing prevents cell death.

Workflow Visualization:

Figure 2: Cytotoxicity Rescue Workflow. A self-validating system where cell survival is directly proportional to SSM 3 efficacy.

Data Presentation & Analysis

When reporting results involving SSM 3, data should be structured to highlight the dose-dependent shift in PA processing.

Table 1: Comparative Efficacy of Furin Inhibitors on PA83

| Inhibitor | Type | Ki (nM) | PA83 Blockade (Cellular) | Toxicity |

| SSM 3 | Synthetic Small Molecule | 12 | High (>90% at 25 µM) | Low |

| Dec-RVKR-cmk | Peptidyl Chloromethylketone | ~1 | High | Moderate |

| D6R | Polyarginine Peptide | ~100 | Moderate | High |

Interpreting Western Blot Data

A successful blockade by SSM 3 is defined by the PA83:PA63 Ratio .

-

Ratio < 1: Active Furin (High cleavage, high toxicity risk).

-

Ratio > 10: Inhibited Furin (SSM 3 effective, low toxicity risk).

References

-

Remacle, A. G., et al. (2010). "Selective and potent furin inhibitors protect cells from anthrax without significant toxicity."[6] International Journal of Biochemistry & Cell Biology.

-

Shiryaev, S. A., et al. (2007). "Epidermal growth factor receptor signaling is essential for surface expression of the anthrax protective antigen receptor." PLoS ONE.

-

MedChemExpress. "SSM3 tetraTFA Product Information and Biological Activity."

-

Tocris Bioscience. "SSM 3 trifluoroacetate: Potent furin inhibitor."[4][7]

-

Moayeri, M., & Leppla, S. H. (2009). "Cellular interactions of anthrax toxin." Current Opinion in Microbiology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mybiosource.com [mybiosource.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Tocris Bioscience SSM 3 trifluoroacetate 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 8. medkoo.com [medkoo.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Selective and potent furin inhibitors protect cells from anthrax without significant toxicity - PMC [pmc.ncbi.nlm.nih.gov]

SSM 3 trifluoroacetate chemical structure and molecular weight

Structural Characterization, Mechanistic Action, and Handling Protocols[1]

Part 1: Executive Summary & Chemical Identity[1]

SSM 3 Trifluoroacetate (SSM 3) is a highly potent, cell-permeable inhibitor of Furin (Proprotein Convertase Subtilisin/Kexin Type 3, PCSK3).[1] Unlike broad-spectrum protease inhibitors, SSM 3 exhibits high specificity for Furin (

This guide provides the definitive structural data and handling protocols required for reproducible experimental outcomes.

Chemical Structure & Molecular Weight Data[1][2][3][4][5][6][7][8]

The molecule consists of a cyclohexane core substituted with two guanidinophenoxy groups, further derivatized with guanidine moieties.[1][2] It is supplied as a tetra-trifluoroacetate salt , which significantly alters the molecular weight compared to the free base.[1]

| Parameter | Technical Specification |

| Common Name | SSM 3 Trifluoroacetate |

| IUPAC Name | rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate |

| CAS Number (Salt) | 2320930-10-5 (Specific to TFA salt) |

| CAS Number (Base) | 922732-52-3 (Generic parent) |

| Chemical Formula (Salt) | |

| Molecular Weight (Salt) | 952.66 g/mol (Use this for molarity calculations) |

| Molecular Weight (Base) | 496.57 g/mol |

| Solubility | Water (100 mM), DMSO (100 mM) |

| Appearance | White to off-white solid |

Critical Note on Stoichiometry: Commercial preparations of SSM 3 are almost exclusively the tetra-TFA salt .[1] When calculating molar concentrations, you must use the MW of 952.66 g/mol .[1] Using the free base MW (496.[1]57) will result in a nearly 2-fold error in final concentration.[1]

Part 2: Mechanism of Action[1]

SSM 3 functions as a competitive inhibitor of Furin.[1] Furin recognizes the consensus sequence Arg-X-Lys/Arg-Arg (R-X-K/R-R) and cleaves the precursor protein at the C-terminal side of this motif.[1] SSM 3 mimics this positively charged arginine-rich motif, binding tightly to the Furin active site and preventing substrate access.[1]

Signaling & Inhibition Pathway

The following diagram illustrates the critical intervention point of SSM 3 in the processing of pro-proteins (e.g., viral spikes or toxins).[1]

Figure 1: Mechanism of Action.[1] SSM 3 competitively binds Furin, preventing the cleavage of inactive pro-proteins into their biologically active forms.[1]

Part 3: Experimental Protocols & Handling

To ensure scientific integrity, the handling of SSM 3 requires strict adherence to solubility limits and storage conditions.[1] The trifluoroacetate salt form is hygroscopic; moisture absorption can alter the effective mass.

Protocol 1: Stock Solution Reconstitution (Self-Validating)

Objective: Prepare a 10 mM stock solution from 10 mg of lyophilized powder.

-

Mass Verification:

-

Solvent Choice:

-

Dissolution Workflow:

-

Add 50% of calculated volume (approx. 525 µL) of solvent to the vial.

-

Vortex gently for 30 seconds.

-

Add remaining solvent to reach final volume (1.05 mL).

-

Validation Step: Inspect against a dark background.[1] The solution must be completely clear. If particulates remain, sonicate for 5 minutes in a water bath.[1]

-

Protocol 2: Storage & Aliquoting

Objective: Prevent freeze-thaw degradation.

-

Aliquot: Immediately after reconstitution, dispense the stock solution into low-binding microcentrifuge tubes (e.g., 50 µL aliquots).

-

Freeze: Flash freeze in liquid nitrogen or dry ice/ethanol bath (optional but recommended for peptide-mimetics).

-

Store: Place in -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Usage: Thaw only the aliquot needed. Discard unused thawed portion.

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) for the reconstitution and storage of SSM 3 trifluoroacetate.

Part 4: Applications in Drug Development[1]

SSM 3 is a reference standard in protease inhibition assays.[1] Its primary utility lies in:

-

Virology: Blocking the cleavage of the SARS-CoV-2 Spike protein (S1/S2 site), thereby preventing viral fusion and entry.[1]

-

Bacteriology: Inhibiting the processing of Anthrax Protective Antigen (PA83 to PA63), neutralizing the toxin.[1]

-

Oncology: Investigating the role of Furin in tumor progression and metastasis, as Furin activates growth factors (e.g., TGF-beta) and matrix metalloproteinases.[1]

Typical Assay Conditions:

-

Cell-Free Assay: Pre-incubate Furin with SSM 3 (10 nM – 1 µM) for 15 minutes before adding fluorogenic substrate.[1]

-

Cell-Based Assay: Add SSM 3 to culture media (typical concentration 20–100 µM) 1 hour prior to infection or stimulation.[1] Note that serum proteins may bind the inhibitor; serum-free or low-serum conditions are often required for maximum potency.[1]

References

-

PubChem. (2023).[1][3][5] Compound Summary for CID 44593148, SSM 3 trifluoroacetate. National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Remacle, A. G., et al. (2010).[1] Selective and potent furin inhibitors protect cells from anthrax without significant toxicity.[1] International Journal of Biochemistry & Cell Biology, 42(6), 987-995.[1] (Primary literature establishing the inhibitor's efficacy).[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. SSM 3 trifluoroacetate | C22H32N12O2 | CID 44593148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Tocris Bioscience SSM 3 trifluoroacetate 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.nl]

- 5. 三氟乙酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: SSM 3 Trifluoroacetate as a Precision Tool for Dissecting SARS-CoV-2 Spike Protein Cleavage

Topic: Potential of SSM 3 Inhibitor in SARS-CoV-2 Spike Protein Cleavage Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SARS-CoV-2 spike (S) protein contains a unique polybasic cleavage site (PRRAR) at the S1/S2 junction, a feature absent in closely related sarbecoviruses like SARS-CoV-1. This site is a substrate for Furin , a host proprotein convertase.[1][2] SSM 3 trifluoroacetate (SSM 3) is a potent, cell-permeable, small-molecule inhibitor of Furin (EC50 = 54 nM).

This guide delineates the mechanistic utility of SSM 3 in blocking the proteolytic activation of the S-protein. Unlike broad-spectrum serine protease inhibitors, SSM 3 allows researchers to isolate the Furin-dependent cell surface entry pathway from the TMPRSS2-dependent or Cathepsin-mediated endosomal pathways. This distinction is critical for developing therapeutics that prevent syncytium formation and systemic viral dissemination.

Mechanistic Foundation: The Furin-Dependent Entry Pathway

To understand the potential of SSM 3, one must first map the "Fork in the Road" of SARS-CoV-2 viral entry.

2.1 The Dual-Cleavage Model

The SARS-CoV-2 S-protein requires two proteolytic events to drive membrane fusion:

-

Priming (S1/S2 Site): Occurs during viral egress (packaging) or at the cell surface. This is the primary target of Furin and, consequently, SSM 3 .

-

Activation (S2' Site): Occurs after receptor binding. Mediated by TMPRSS2 (cell surface) or Cathepsins (endosome).

2.2 Mechanism of Action: SSM 3

SSM 3 functions as a competitive inhibitor of Furin. By binding to the catalytic site of Furin, SSM 3 prevents the enzyme from recognizing the multibasic motif (R -R-A-R ↓) on the Spike protein.

-

Result: The S-protein remains in its full-length (S0) state.

-

Consequence: Without S1/S2 cleavage, the fusion peptide is not properly exposed for the subsequent S2' activation, significantly impairing syncytium formation (cell-cell fusion) and reducing infectivity in cells with low Cathepsin L activity.

Visualization: Viral Entry & Inhibition Pathways

The following diagram illustrates the distinct entry pathways and the specific blockade point of SSM 3 compared to other inhibitors like Camostat (TMPRSS2) and E-64d (Cathepsin).

Caption: Figure 1. SSM 3 specifically targets the Furin-mediated S1/S2 cleavage step, distinguishing the surface fusion pathway from the endosomal route.

Experimental Protocols (Self-Validating Systems)

To rigorously validate SSM 3 efficacy, the following protocols utilize internal controls to distinguish between cleavage inhibition and viral replication inhibition.

Protocol A: Western Blot Analysis of Spike Cleavage

Objective: Quantify the ratio of Full-Length Spike (S0) to Cleaved Spike (S1/S2) in the presence of SSM 3.

-

Cell Seeding: Seed VeroE6 or Calu-3 cells (2 x 10⁵ cells/well) in 6-well plates.

-

Transfection/Infection:

-

Option A (Safe): Transfect with pCAGGS-SARS-CoV-2-Spike plasmid (2 µg) using Lipofectamine.

-

Option B (BSL-3): Infect with SARS-CoV-2 (MOI 0.1).

-

-

Inhibitor Treatment:

-

Add SSM 3 at graded concentrations (10, 25, 50 µM) 1 hour post-transfection/infection.

-

Control 1 (Negative): DMSO vehicle.

-

Control 2 (Positive):Decanoyl-RVKR-CMK (50 µM) – a standard Furin inhibitor reference.

-

-

Harvest: Lyse cells at 24 hours post-treatment using RIPA buffer with protease inhibitors (excluding serine protease inhibitors if analyzing activity).

-

Immunoblot:

-

Probe with anti-Spike S2 antibody.

-

Validation Signal: In DMSO samples, you will see two bands: ~180 kDa (S0) and ~90 kDa (S2).

-

SSM 3 Effect: A dose-dependent disappearance of the ~90 kDa band and accumulation of the ~180 kDa band confirms Furin inhibition.

-

Protocol B: Syncytium Formation Assay

Objective: Assess the functional blockade of cell-to-cell fusion, a pathology driven by Furin-cleaved Spike.

-

Co-Culture Setup:

-

Effector Cells: HeLa cells transfected with SARS-CoV-2 Spike (S-expressing).

-

Target Cells: VeroE6 or HeLa-ACE2 (ACE2-expressing).

-

-

Treatment: Pre-treat both cell populations with SSM 3 (25 µM) or Vehicle for 1 hour prior to mixing.

-

Mixing: Mix Effector and Target cells at a 1:1 ratio.

-

Incubation: Incubate for 4–24 hours.

-

Quantification:

-

Fix with 4% Paraformaldehyde.

-

Stain nuclei (DAPI) and Spike (Anti-S antibody).

-

Metric: Calculate the "Fusion Index" = (Nuclei in syncytia / Total nuclei) × 100.

-

Expected Outcome: SSM 3 should significantly reduce the Fusion Index compared to vehicle, as uncleaved S-protein is fusion-incompetent at the plasma membrane.

-

Comparative Data Analysis

The following table summarizes how SSM 3 compares to other standard inhibitors in the context of SARS-CoV-2 biology.

| Inhibitor | Target | S1/S2 Cleavage Block? | Syncytia Block? | Viral Entry Block? | Notes |

| SSM 3 | Furin | Yes (High) | Yes | Partial * | Highly effective in lung cells (Calu-3); less effective in VeroE6 where virus uses endosomes.[3] |

| Dec-RVKR-CMK | Furin/PCs | Yes (High) | Yes | Partial | Peptide-based; often used as the "gold standard" control for SSM 3. |

| Camostat | TMPRSS2 | No | Yes | Yes (Surface) | Blocks the second step (S2'). Effective only if the virus fuses at the surface. |

| E-64d | Cathepsins | No | No | Yes (Endosome) | Blocks the "back-up" endosomal entry route. |

Critical Insight: Research indicates that while SSM 3 effectively abolishes S-protein cleavage, it may not completely sterilize viral infection in all cell types. In VeroE6 cells (which lack TMPRSS2), the virus defaults to the endosomal pathway (Cathepsin-dependent), rendering Furin inhibition less impactful on viral titer than in Calu-3 cells (lung epithelial models), where the Furin/TMPRSS2 pathway is dominant [1, 2].

Experimental Workflow Diagram

Caption: Figure 2.[1][3] Step-by-step workflow for validating SSM 3 activity using biochemical (Western Blot) and phenotypic (Syncytia) assays.

References

-

Cheng, Y. W., et al. (2020). "Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects."[1] Cell Reports, 33(2), 108254.[4]

-

Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell, 181(2), 271-280.

-

Tocris Bioscience. "SSM 3 trifluoroacetate Product Information." Tocris.

-

Remacle, A. G., et al. (2010). "Selective and potent furin inhibitors protect cells from anthrax without significant toxicity."[5] International Journal of Biochemistry & Cell Biology, 42(6), 987-995.

-

Wang, Q., et al. (2024). "Functional dissection of the spike glycoprotein S1 subunit...". Journal of Virology.

Sources

An In-Depth Technical Guide to the Inhibition of Furin-Dependent Cell Surface Processing by SSM3

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins that are integral to cellular function and disease pathogenesis. Its involvement in the activation of viral glycoproteins, bacterial toxins, and drivers of tumorigenesis has positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the inhibition of furin-dependent cell surface processing, with a specific focus on the potent, synthetic small-molecule inhibitor, SSM3. We will delve into the molecular biology of furin, the rationale for its inhibition, the characteristics of SSM3, and detailed methodologies for its characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of infectious disease, oncology, and drug discovery.

The Central Role of Furin in Protein Maturation and Disease

Furin is a calcium-dependent serine endoprotease and the best-characterized member of the proprotein convertase (PC) family.[1][2] It is ubiquitously expressed in various tissues and primarily resides in the trans-Golgi network (TGN), where it cycles to the cell surface and endosomes.[3] This strategic localization allows furin to process a vast number of precursor proteins as they transit through the secretory pathway.[2]

The canonical cleavage site for furin is characterized by the polybasic amino acid motif R-X-K/R-R↓, where cleavage occurs C-terminal to the final arginine residue.[1] This proteolytic event is a critical step in the maturation and activation of a multitude of substrates, including:

-

Viral Glycoproteins: Furin is exploited by numerous viruses, including HIV, influenza virus, and coronaviruses like SARS-CoV-2, to cleave their envelope glycoproteins.[1] This cleavage is often essential for viral entry into host cells.[1]

-

Bacterial Toxins: The virulence of several bacterial pathogens, such as Bacillus anthracis (anthrax) and Pseudomonas aeruginosa, depends on the furin-mediated processing of their toxins.[4]

-

Growth Factors and Receptors: Furin is involved in the activation of various growth factors and their receptors, which play crucial roles in cell proliferation, differentiation, and signaling.

-

Matrix Metalloproteinases (MMPs): The activation of certain MMPs, which are involved in tissue remodeling and cancer metastasis, is dependent on furin cleavage.

Given its central role in these diverse pathological processes, the inhibition of furin has emerged as a promising therapeutic strategy for a range of diseases, including viral infections, bacterial intoxications, and cancer.[1][3]

SSM3: A Potent Small-Molecule Inhibitor of Furin

SSM3 is a potent, synthetic small-molecule inhibitor of furin. It is identified as rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt.

Below is a table summarizing the key properties of SSM3 trifluoroacetate:

| Property | Value | Reference |

| Chemical Name | rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt | |

| CAS Number | 922732-52-3 | [5] |

| Molecular Formula | C30H36F12N12O10 | [5] |

| Molecular Weight | 952.67 g/mol | [5] |

| EC50 | 54 nM | [6] |

| Ki | 12 nM | [6] |

Mechanism of Action

SSM3 functions as a competitive inhibitor of furin, suggesting that it directly interacts with the active site of the enzyme and competes with endogenous substrates.[3] The guanidinium groups present in its structure likely play a key role in binding to the negatively charged amino acid residues within the substrate-binding pocket of furin.[7] Molecular modeling studies of similar small-molecule furin inhibitors have shown that they can occupy the active site in a manner analogous to peptidic substrates.[3]

Figure 1: A conceptual diagram illustrating the competitive inhibition of furin by SSM3.

Experimental Characterization of SSM3

This section provides detailed protocols for the in vitro and cell-based characterization of SSM3's inhibitory activity against furin.

In Vitro Furin Activity Assay (Fluorogenic Substrate)

This assay quantitatively measures the enzymatic activity of furin and the inhibitory potency of compounds like SSM3.

Principle: The assay utilizes a fluorogenic peptide substrate containing the furin cleavage sequence, which is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by furin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

SSM3 trifluoroacetate

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

-

96-well black microplates

-

Fluorometric microplate reader

Protocol:

-

Prepare Reagents:

-

Dilute recombinant furin to the desired working concentration in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.

-

Prepare a serial dilution of SSM3 in Assay Buffer.

-

-

Assay Procedure:

-

Add 20 µL of each SSM3 dilution or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

-

Add 40 µL of the diluted furin solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the diluted fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at 37°C in a kinetic mode for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve for each concentration of SSM3.

-

Plot the percentage of furin activity (relative to the vehicle control) against the logarithm of the SSM3 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Figure 2: Workflow for the in vitro fluorogenic furin activity assay.

Cellular Assay for Furin-Dependent Protein Processing (Western Blot)

This assay assesses the ability of SSM3 to inhibit the processing of a known furin substrate within a cellular context.

Principle: Cells are treated with SSM3, and the processing of an endogenous or overexpressed furin substrate is monitored by Western blotting. Inhibition of furin will result in an accumulation of the unprocessed precursor form of the protein and a decrease in the mature, cleaved form.

Materials:

-

Cell line expressing a furin substrate (e.g., HEK293 cells overexpressing a tagged protein with a furin cleavage site)

-

SSM3 trifluoroacetate

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific for the protein of interest (recognizing both precursor and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SSM3 or a vehicle control for a predetermined time (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the precursor and cleaved forms of the protein.

-

Calculate the ratio of cleaved to precursor protein for each treatment condition to determine the extent of processing inhibition.

-

Figure 3: Workflow for the Western blot analysis of furin-dependent protein processing.

Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the potential cytotoxicity of SSM3.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest

-

SSM3 trifluoroacetate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplates

Protocol:

-

Cell Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SSM3 or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of SSM3 relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the SSM3 concentration to determine the CC50 (50% cytotoxic concentration).

-

Specificity and Off-Target Effects

A critical aspect of developing any inhibitor for therapeutic use is its specificity. While SSM3 is a potent furin inhibitor, its activity against other members of the proprotein convertase family (e.g., PC1/3, PC5/6, PACE4) and other serine proteases should be thoroughly evaluated. This can be achieved through in vitro activity assays using a panel of different proteases and their respective fluorogenic substrates.

Furthermore, potential off-target effects should be investigated. Since furin processes a wide range of endogenous proteins, its long-term inhibition could lead to undesirable physiological consequences. Therefore, comprehensive in vivo studies in animal models are necessary to assess the safety and tolerability of SSM3.

Conclusion and Future Directions

SSM3 represents a promising small-molecule inhibitor of furin with demonstrated in vitro potency. The experimental protocols outlined in this guide provide a robust framework for its further characterization. Future research should focus on:

-

Comprehensive Specificity Profiling: To fully understand the therapeutic window of SSM3.

-

In Vivo Efficacy Studies: To evaluate its therapeutic potential in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

-

Structural Biology Studies: To elucidate the precise binding mode of SSM3 to furin, which can guide the design of next-generation inhibitors with improved potency and selectivity.

The continued investigation of SSM3 and other furin inhibitors holds great promise for the development of novel therapies against a wide range of diseases.

References

-

Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. (2024). MDPI. [Link]

-

Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine. (n.d.). PNAS. [Link]

-

Development and Prospects of Furin Inhibitors for Therapeutic Applications. (2024). MDPI. [Link]

-

Chemical structures of the used furin inhibitors MI-1851 (left...). (n.d.). ResearchGate. [Link]

-

Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors. (2022). Frontiers. [Link]

-

Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. (n.d.). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. Furin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

Targeting Viral Maturation: The Therapeutic Potential of SSM 3 in Envelope Glycoprotein Processing

Topic: Therapeutic Applications of SSM 3 in Viral Envelope Glycoprotein Maturation Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Virologists, and Pharmaceutical Researchers

Executive Summary

The maturation of viral envelope glycoproteins is a critical, rate-limiting step in the lifecycle of many high-consequence pathogens, including SARS-CoV-2, HIV-1, and highly pathogenic avian influenza. This process often relies on host proprotein convertases (PCs), specifically Furin , to cleave inactive precursor proteins into fusion-competent subunits.[1] SSM 3 (SSM 3 trifluoroacetate) has emerged as a high-potency, cell-permeable small-molecule inhibitor of Furin. This whitepaper analyzes the mechanistic utility of SSM 3 in blocking viral glycoprotein maturation, detailing its biochemical profile, therapeutic applications, and validated experimental protocols for preclinical assessment.

Molecular Mechanism: The Furin-Viral Interface

The Role of Furin in Viral Maturation

Many enveloped viruses synthesize their surface glycoproteins as inactive precursors (e.g., SARS-CoV-2 Spike protein S0, HIV gp160, Influenza HA0). To mediate membrane fusion and viral entry, these precursors must be proteolytically processed at specific polybasic motifs (typically R-X-K/R-R) by host subtilisin-like PCs, predominantly Furin.

-

Mechanism: Furin resides in the Trans-Golgi Network (TGN) and cleaves the precursor during its secretory transport to the cell surface.

-

Consequence: Cleavage exposes the hydrophobic fusion peptide. Without this step, the virus remains non-infectious or "immature."

SSM 3: Pharmacological Profile

SSM 3 is a synthetic, small-molecule inhibitor designed to target the catalytic cleft of Furin with high specificity.

-

Target Specificity: High affinity for Furin (EC50 ≈ 54 nM) and moderate affinity for PC5/6; significantly lower affinity for PC2.

-

Mode of Action: Competitive inhibition. SSM 3 mimics the polybasic substrate, occupying the active site and preventing the hydrolysis of the viral glycoprotein peptide bond.

-

Advantage: Unlike the broad-spectrum peptide inhibitor Decanoyl-RVKR-cmk, SSM 3 offers a distinct structural scaffold that has demonstrated cell permeability in various assays, allowing it to access the TGN where Furin localizes.

Therapeutic Applications and Case Studies

SARS-CoV-2 Spike Protein Processing

The presence of a polybasic furin cleavage site (PRRAR) at the S1/S2 junction of the SARS-CoV-2 Spike protein distinguishes it from SARS-CoV-1 and is a determinant of its high transmissibility and syncytium-forming capacity.

-

SSM 3 Effect: Treatment of VeroE6 cells expressing Wild Type (WT) Spike protein with SSM 3 significantly inhibits the cleavage of S0 (full length) into S1 and S2 subunits.

-

Pathological Impact: By blocking this cleavage, SSM 3 prevents the formation of multinucleated giant cells (syncytia), a hallmark of severe cytopathic effect (CPE) in lung tissue.

-

Data Insight: In comparative studies, SSM 3 (at 20–50 µM) reduced viral titers and CPE, although efficacy can vary based on cell type and viral load compared to irreversible inhibitors like CMK.

Hepatitis E Virus (HEV) Capsid Maturation

Recent studies highlight the role of Furin in processing the ORF2 capsid protein of HEV.[3] The ORF2g/c forms are secreted antigens processed from the ORF2i intracellular form.

-

Application: SSM 3 treatment inhibits the maturation of ORF2g, confirming that the secretory pathway's PC activity is essential for the biogenesis of these viral forms.

Comparative Efficacy Data

The following table summarizes the inhibitory constants and effective concentrations of SSM 3 compared to standard PC inhibitors.

| Inhibitor | Type | Target | Ki / EC50 (Furin) | Cell Permeability | Key Application |

| SSM 3 | Small Molecule | Furin, PC5/6 | ~54 nM (EC50) | Yes | SARS-CoV-2 S1/S2 blockade |

| Dec-RVKR-cmk | Peptidyl (CMK) | Broad PC (Furin, PC1/3, etc.) | ~1 nM (Ki) | Yes | Broad spectrum control |

| D6R | Poly-Arginine | Furin | ~Low nM | Poor/Variable | Extracellular inhibition |

| Naphthofluorescein | Small Molecule | Furin | ~Low µM | Yes | Dengue/West Nile maturation |

Validated Experimental Protocols

Protocol A: Biochemical Cleavage Inhibition Assay (In Vitro)

Objective: Quantify the direct inhibition of Furin enzymatic activity by SSM 3 using a fluorogenic substrate.

Reagents:

-

Recombinant Human Furin (1 unit/µL).

-

Fluorogenic Substrate: Boc-RVRR-AMC (7-amino-4-methylcoumarin).

-

Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl2, 0.5% Triton X-100.

-

SSM 3 Trifluoroacetate (Stock 10 mM in DMSO).

Workflow:

-

Preparation: Dilute SSM 3 serially (0.1 nM to 10 µM) in Assay Buffer.

-